Arotinolol Arotinolol Arotinolol is a member of thiophenes and an aromatic amide.
Arotinolol is an alpha- and beta-receptor blocker developed in Japan. It is a thiopropanolamine with a tertiary butyl moiety. It has been studied for its potential to be an antihypertensive therapy. Artinolol is being developed by Sumitomo Pharmaceutical Co., Ltd. and it is currently under clinical trials.
Brand Name: Vulcanchem
CAS No.: 68377-92-4
VCID: VC21121750
InChI: InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
SMILES: CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Molecular Formula: C15H21N3O2S3
Molecular Weight: 371.5 g/mol

Arotinolol

CAS No.: 68377-92-4

Cat. No.: VC21121750

Molecular Formula: C15H21N3O2S3

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Arotinolol - 68377-92-4

Specification

CAS No. 68377-92-4
Molecular Formula C15H21N3O2S3
Molecular Weight 371.5 g/mol
IUPAC Name 5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
Standard InChI Key BHIAIPWSVYSKJS-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Canonical SMILES CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Boiling Point 599ºC at 760 mmHg
Melting Point 149-153ºC

Introduction

Chemical Properties and Structure

Arotinolol is characterized by the following chemical and physical properties:

PropertySpecification
Chemical FormulaC15H21N3O2S3
IUPAC Name5-(2-((3-(tert-Butylamino)-2-hydroxypropyl)thio)thiazol-4-yl)thiophene-2-carboxamide
Molecular Weight371.53 g/mol
Chemical ClassificationThiophene derivative, thiopropanolamine with a tertiary butyl moiety
Physical FormSolid (tablets for oral administration)

Structurally, arotinolol contains a thiophene ring and is classified as an aromatic amide. Its chemical structure incorporates sulfur-containing heterocyclic rings, which contribute to its unique binding properties with adrenergic receptors . The molecule's configuration plays a crucial role in its stereochemical properties, which significantly influence its pharmacokinetic characteristics and receptor binding affinity .

Pharmacological Classification and Activity

Receptor Targeting Profile

Arotinolol exhibits a comprehensive receptor-targeting profile that distinguishes it from conventional beta-blockers:

Receptor TargetActionAffinity
β1-adrenergic receptorAntagonistHigh
β2-adrenergic receptorAntagonistHigh
α1-adrenergic receptorsAntagonistModerate
β3-adrenergic receptorAgonistNot fully quantified

Radioligand studies have demonstrated that arotinolol exhibits a higher affinity for β-receptors compared to α-receptors, which contributes to its balanced pharmacological effects .

Pharmacodynamic Effects

Preclinical studies have established several key pharmacodynamic characteristics of arotinolol:

  • Lacks intrinsic sympathomimetic activities and membrane-establishing properties

  • Produces significant vasorelaxant activity primarily mediated by its α1-blocking properties

  • Demonstrates acute bradycardiac and antihypertensive activity with pronounced reduction in heart rate in hypertension models

  • Exhibits dose-dependent decreases in cardiac contractility and coronary blood flow

  • Increases total peripheral resistance, which is modulated by its alpha-blocking effects

These pharmacodynamic properties collectively contribute to arotinolol's therapeutic efficacy in cardiovascular conditions, particularly hypertension.

Mechanism of Action

Arotinolol's mechanism of action involves complex interactions with multiple adrenergic receptor subtypes. The compound binds with high affinity to β1-, β2-, and α1-adrenergic receptor sites, with greater affinity for β-receptors compared to α-receptors .

The therapeutic effects of arotinolol result primarily from:

  • Reduction of cardiac output through β-adrenergic receptor blockade

  • Inhibition of the counter-regulatory increase in peripheral resistance mediated by α1-receptor blockade

  • Vascular relaxation effects mediated primarily through α1-blockade

Research by Zhou et al. (2014) demonstrated that arotinolol-induced vasodilation involves endothelium-derived nitric oxide and Kv channels. Their study showed that arotinolol produced more nitric oxide compared to metoprolol and increased the expression of phosphorylated endothelial nitric oxide synthase (p-eNOS) in human aortic endothelial cells . This multi-faceted mechanism explains why arotinolol can effectively reduce blood pressure while maintaining better peripheral circulation compared to pure beta-blockers.

Pharmacokinetics

Absorption and Distribution

Arotinolol demonstrates distinct pharmacokinetic properties:

  • Rapidly absorbed from the gastrointestinal tract with plasma concentration peaking approximately 2 hours after administration

  • Exhibits stereospecific distribution, with the S-enantiomer highly retained in red blood cells

  • Primary distribution pathway: plasma → liver → lungs → heart, with liver distribution independent of stereochemistry

Protein Binding and Metabolism

The pharmacokinetics of arotinolol are significantly influenced by its stereochemistry:

Pharmacokinetic ParameterCharacteristic
Protein BindingR-enantiomer: 95.3% bound to serum proteins
S-enantiomer: 84.5% bound to serum proteins
Primarily bound to α1-acid glycoprotein
MetabolismR-enantiomer: Remains largely unchanged
S-enantiomer: Undergoes metabolism
EliminationMajor pathway: Urinary excretion
Detectable in urine 2-4 hours after administration
Biological Half-Life7.2-10 hours

These pharmacokinetic properties influence the dosing schedule and therapeutic profile of arotinolol in clinical settings .

Clinical Applications

Hypertension Management

Arotinolol has demonstrated significant efficacy in the management of mild to moderate essential hypertension. Its dual alpha- and beta-blocking properties provide a comprehensive approach to blood pressure control by:

  • Reducing cardiac output through beta-receptor blockade

  • Decreasing peripheral vascular resistance via alpha-receptor antagonism

  • Promoting vasodilation through enhanced nitric oxide production

Clinical studies have shown that arotinolol at dosages of 10-30 mg per day effectively reduces both systolic and diastolic blood pressure, with effects comparable to established antihypertensive agents such as enalapril, felodipine, imidapril, cilinidipine, metroprolol, and atenolol .

Heart Failure Treatment

Recent systematic reviews and meta-analyses have revealed promising results for arotinolol in the management of chronic heart failure. A comprehensive meta-analysis of 17 randomized controlled trials involving 1,717 heart failure patients found that arotinolol significantly:

  • Improved treatment efficiency of heart failure (standardized mean difference [SMD] = 4.07, 95% confidence interval [CI] [2.89, 5.72])

  • Increased left ventricular ejection fraction (LVEF)

  • Enhanced cardiac index (CI) and stroke volume (SV)

  • Reduced brain natriuretic peptide (BNP) levels and left ventricular end diastolic volume (LVEDV)

Clinical Studies and Research Findings

Hypertension Studies

A meta-analysis of randomized controlled trials evaluating arotinolol in Chinese patients with essential hypertension compared its efficacy and safety with other antihypertensive drugs. The analysis included six studies with varied comparator drugs (enalapril, felodipine, imidapril, cilinidipine, metroprolol, and atenolol) .

Key findings from this meta-analysis include:

  • No significant difference in effectiveness rates between arotinolol and control drugs: Z = 0.64 (P = 0.52), OR = 1.17, 95% CI (0.72, 1.85)

  • Subgroup analysis by drug class showed comparable efficacy:

    • vs. beta-blockers: Z = 0.28 (P = 0.78), OR = 1.10, 95% CI (0.58, 2.09)

    • vs. calcium channel blockers: Z = 1.13 (P = 0.26), OR = 1.80, 95% CI (0.65, 4.99)

    • vs. angiotensin-converting enzyme inhibitors: Z = 0.26 (P = 0.79), OR = 0.87, 95% CI (0.31, 2.24)

These results indicate that arotinolol demonstrates comparable antihypertensive efficacy to established agents from multiple drug classes.

Comparison with Other Antihypertensive Agents

Arotinolol offers several potential advantages compared to conventional antihypertensive agents:

Agent ClassRepresentative DrugsComparative Advantages of Arotinolol
Pure β-blockersMetoprolol, AtenololAdditional α-blocking activity reducing peripheral resistance
Better maintenance of peripheral circulation
Improved vascular effects through NO production
ACE InhibitorsEnalapril, ImidaprilSimilar efficacy but different mechanism
Direct action on sympathetic nervous system
Calcium Channel BlockersFelodipine, CilinidipineSimilar efficacy with potentially fewer peripheral edema effects
Different mechanism offering alternative for intolerant patients

Research by Zhou et al. demonstrated that arotinolol treatment, unlike metoprolol, significantly improved vascular parameters including reduced central arterial pressure, pulse wave velocity, and aortic collagen deposition - suggesting potential advantages in vascular protection beyond blood pressure control alone .

Current Status and Development

Arotinolol continues to be marketed under the trade name Almarl, primarily in Japan and other Asian markets. As of early 2025, the compound remains an important option in the pharmacological management of hypertension, heart failure, and essential tremor in these regions .

Ongoing research continues to explore additional clinical applications and refine our understanding of arotinolol's complex pharmacological profile. The dual α/β-blocking properties combined with β3 agonist activity position this compound uniquely within the landscape of cardiovascular therapeutics .

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